(1-tert-Butoxycarbonylazetidin-3-yl)-trifluoro-boranuide
Description
(1-tert-Butoxycarbonylazetidin-3-yl)-trifluoro-boranuide is a compound that features a unique combination of a tert-butoxycarbonyl (Boc) protected azetidine ring and a trifluoroborate group
Properties
Molecular Formula |
C8H14BF3NO2- |
|---|---|
Molecular Weight |
224.01 g/mol |
IUPAC Name |
trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]boranuide |
InChI |
InChI=1S/C8H14BF3NO2/c1-8(2,3)15-7(14)13-4-6(5-13)9(10,11)12/h6H,4-5H2,1-3H3/q-1 |
InChI Key |
YLEBDYTXMGVBKQ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1CN(C1)C(=O)OC(C)(C)C)(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-tert-Butoxycarbonylazetidin-3-yl)-trifluoro-boranuide typically involves the protection of the azetidine ring with a tert-butoxycarbonyl group, followed by the introduction of the trifluoroborate moiety. One common method involves the reaction of azetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected azetidine. The trifluoroborate group can then be introduced through a reaction with a suitable boron reagent under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1-tert-Butoxycarbonylazetidin-3-yl)-trifluoro-boranuide can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Deprotection: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidines, while deprotection results in the formation of the free amine.
Scientific Research Applications
(1-tert-Butoxycarbonylazetidin-3-yl)-trifluoro-boranuide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-tert-Butoxycarbonylazetidin-3-yl)-trifluoro-boranuide involves its interaction with specific molecular targets and pathways. The Boc-protected azetidine ring can be deprotected to reveal the free amine, which can then interact with various biological targets. The trifluoroborate group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
(1-tert-Butoxycarbonylazetidin-3-yl)acetic acid: Another Boc-protected azetidine derivative with a carboxylic acid group.
(1-tert-Butoxycarbonylazetidin-3-yl)methanol: A Boc-protected azetidine with a hydroxyl group.
(1-tert-Butoxycarbonylazetidin-3-yl)amine: The deprotected form of the compound.
Uniqueness
(1-tert-Butoxycarbonylazetidin-3-yl)-trifluoro-boranuide is unique due to the presence of the trifluoroborate group, which imparts distinct chemical properties and reactivity compared to other Boc-protected azetidine derivatives. This uniqueness makes it a valuable compound for various synthetic and research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
